molecular formula C22H21N3O2S B3019176 ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE CAS No. 402953-72-4

ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE

Cat. No.: B3019176
CAS No.: 402953-72-4
M. Wt: 391.49
InChI Key: FXKRUHFBWXBHRN-UHFFFAOYSA-N
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Description

ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE is a complex organic compound belonging to the bipyridine family. Bipyridines are known for their ability to form stable complexes with various metals, making them valuable in coordination chemistry and materials science

Preparation Methods

The synthesis of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves several steps. One common method includes the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as 1,4-diazabicyclo[2,2,2]octane (DABCO) to achieve high yields . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.

Chemical Reactions Analysis

ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s cyano and ethylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE can be compared with other bipyridine derivatives such as:

Properties

IUPAC Name

ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-27-22(26)19-18(16-11-8-12-24-14-16)17(13-23)21(28-4-2)25-20(19)15-9-6-5-7-10-15/h5-12,14,18,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKRUHFBWXBHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)SCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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